2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
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Overview
Description
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a trifluoroaniline moiety and a dioxaborolane group. The presence of fluorine atoms and the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method starts with the reaction of 4-bromo-2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out in a solvent such as 1,4-dioxane under an inert atmosphere. The resulting intermediate is then subjected to further reactions to introduce the trifluoroaniline moiety and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids.
Reduction Reactions: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Amines: Formed through reduction of nitro groups.
Scientific Research Applications
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoroaniline moiety can enhance the reactivity and selectivity of the compound in various reactions due to the strong electron-withdrawing effect of the fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(Trifluoromethyl)aniline
- 2,4,6-Trifluoroaniline
Uniqueness
2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is unique due to the combination of its trifluoroaniline moiety and boronic ester group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical syntheses. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, which can influence the reactivity and selectivity of the compound in different reactions.
Properties
Molecular Formula |
C12H15BF3NO2 |
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Molecular Weight |
273.06 g/mol |
IUPAC Name |
2,3,6-trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H15BF3NO2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)10(17)9(16)8(6)15/h5H,17H2,1-4H3 |
InChI Key |
NTBYQIBBPOTFCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)N)F |
Origin of Product |
United States |
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